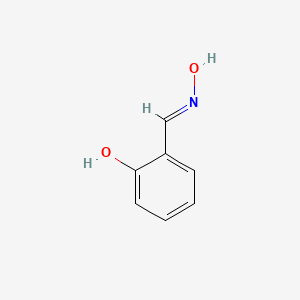
1,5-dimethyl 3-(2-bromophenyl)pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-dimethyl 3-(2-bromophenyl)pentanedioate is an organic compound with the molecular formula C₁₃H₁₅BrO₄ and a molecular weight of 315.16 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a pentanedioate backbone, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 1,5-dimethyl 3-(2-bromophenyl)pentanedioate typically involves the esterification of 3-(2-bromophenyl)pentanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,5-dimethyl 3-(2-bromophenyl)pentanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄).
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids in the presence of aqueous acid or base.
Scientific Research Applications
1,5-dimethyl 3-(2-bromophenyl)pentanedioate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-dimethyl 3-(2-bromophenyl)pentanedioate involves its interaction with specific molecular targets, depending on the context of its use. For example, in ester hydrolysis reactions, the compound is hydrolyzed by esterases, leading to the formation of the corresponding carboxylic acids and alcohols. The bromophenyl group may also participate in electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles .
Comparison with Similar Compounds
1,5-dimethyl 3-(2-bromophenyl)pentanedioate can be compared with similar compounds such as:
Dimethyl 3-(2-bromophenyl)pentanedioate: Lacks the additional methyl groups on the pentanedioate backbone.
1,5-dimethyl 3-(2-chlorophenyl)pentanedioate: Contains a chlorine atom instead of a bromine atom in the phenyl group.
1,5-dimethyl 3-(2-fluorophenyl)pentanedioate: Contains a fluorine atom instead of a bromine atom in the phenyl group.
The uniqueness of this compound lies in its specific bromophenyl substitution, which imparts distinct reactivity and properties compared to its analogs .
Properties
CAS No. |
1803561-23-0 |
|---|---|
Molecular Formula |
C13H15BrO4 |
Molecular Weight |
315.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



